3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride
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Overview
Description
“3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride” is a chemical compound that is available for purchase for pharmaceutical testing . It is a high-quality reference standard used for accurate results .
Molecular Structure Analysis
The IUPAC name for this compound is “3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride”. The InChI code is “1S/C9H19NO3.ClH/c1-10(7-5-9(11)12)6-3-4-8-13-2;/h3-8H2,1-2H3,(H,11,12);1H” and the InChI key is "MLVUOSBXXHFEIM-UHFFFAOYSA-N" .Chemical Reactions Analysis
Amines, such as “3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride”, have the ability to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 225.72 and is stored at room temperature. It comes in the form of a powder .Scientific Research Applications
Chemical Synthesis and Resolution of Amino Acids
Research on the resolution of amino acids such as L-2-amino-5-(p-methoxyphenyl)pentanoic acid, a constituent amino acid in AM-toxins, highlights the significance of chemical synthesis and resolution techniques in producing and identifying bioactive compounds. This study demonstrates the hydrolysis of O-methyl linkages and the synthesis of amino acids through decarboxylation and acylase resolution, indicating the importance of these methods in creating bioactive molecules and studying their properties (Shimohigashi et al., 1976).
Electrochemical Behavior in Protic Medium
Investigation into the electrochemical behavior of unsymmetrical dihydropyridines in protic mediums explores how chemical structures influence electrochemical reduction and cyclic hydroxamic acid formation. This study provides insight into the reactions and transformations of complex organic molecules under specific conditions, relevant to understanding the electrochemical properties of similar compounds (David et al., 1995).
Metoprolol Metabolism and Asymmetric Synthesis
Research on the asymmetric synthesis of metoprolol's benzylic hydroxylation metabolites underscores the importance of stereochemistry in drug metabolism and the synthesis of pharmacologically active metabolites. This study highlights methods for determining the absolute configurations of diastereoisomers and the stereoselective nature of metabolic processes, relevant to the synthesis and study of similar compounds (Shetty & Nelson, 1988).
Solvent and Reaction Medium Applications
Research into the solubility and reaction kinetics in various solvents, such as 2-methoxyethanol, demonstrates the role of solvent properties in chemical reactions and solute transfer. This study offers insights into the selection of solvents for optimizing solubility and reactivity of chemical compounds, potentially applicable to the dissolution and reaction conditions of "3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride" (Hart et al., 2015).
Safety and Hazards
properties
IUPAC Name |
3-[4-methoxybutyl(methyl)amino]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3.ClH/c1-10(7-5-9(11)12)6-3-4-8-13-2;/h3-8H2,1-2H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVUOSBXXHFEIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCOC)CCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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